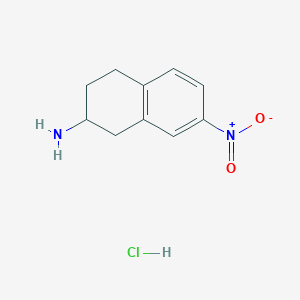

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Übersicht

Beschreibung

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C10H13ClN2O2. It is a derivative of naphthalene, characterized by the presence of a nitro group and an amine group on a tetrahydronaphthalene backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by amination. The nitration process introduces a nitro group to the naphthalene ring, which is then reduced to form the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 1,2,3,4-tetrahydronaphthalen-2-amine .

Wissenschaftliche Forschungsanwendungen

Chemistry

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Nitro group can be oxidized | Potassium permanganate |

| Reduction | Nitro group can be reduced to an amine | Hydrogen gas with palladium |

| Substitution | Nucleophilic substitution at the amine group | Alkyl halides |

Biology

Research into the biological activities of this compound has shown potential effects on neurotransmitter systems. Its nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules such as DNA and proteins.

Case Study: Neurotransmitter Interaction

A study investigated the effects of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride on serotonin receptors. Results indicated that modifications to the compound's structure significantly affected binding affinity and receptor activation.

Medicine

The compound is being explored for its potential therapeutic applications in treating neurological disorders. Preliminary studies suggest it may exhibit neuroprotective properties.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride could reduce oxidative stress in neuronal cells, indicating its potential as a neuroprotective agent.

Industrial Applications

In industry, this compound is utilized in developing new materials and as a precursor in synthesizing dyes and pigments due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with target proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydronaphthalen-2-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Contains a methoxy group, which alters its chemical and biological properties.

Uniqueness

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to the presence of both a nitro group and an amine group on the tetrahydronaphthalene backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Biologische Aktivität

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS No. 175871-06-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 228.68 g/mol

- CAS Number : 175871-06-4

The biological activity of nitro-containing compounds like this compound primarily arises from the reduction of the nitro group to an amine. This reduction can lead to the formation of reactive intermediates that interact with various biomolecules, including DNA and proteins. The following mechanisms are particularly noteworthy:

- Cytotoxicity : The compound exhibits cytotoxic effects in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties, often acting by producing toxic intermediates upon reduction that bind to DNA, leading to cell death .

- Anti-inflammatory Effects : Compounds with nitro groups can modulate inflammatory pathways, potentially serving as anti-inflammatory agents by inhibiting key enzymes involved in inflammation .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | IC50 values in PC3 cells around 1.793 nM | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of iNOS and COX-2 |

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various nitro compounds, this compound was found to significantly inhibit the growth of prostate cancer cells (PC3). The compound's IC50 was determined to be approximately 1.793 nM, indicating potent cytotoxicity comparable to established chemotherapeutics like CB1954 .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of nitro derivatives. The study revealed that upon reduction, this compound produced reactive intermediates capable of damaging bacterial DNA. This mechanism underlines its potential as a therapeutic agent against resistant bacterial strains .

Case Study 3: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties highlighted that this compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes. Such inhibition suggests a mechanism where the compound can reduce inflammation by modulating nitric oxide production and prostaglandin synthesis .

Eigenschaften

IUPAC Name |

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9;/h2,4,6,9H,1,3,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRGFHXWCSBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632700 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175871-06-4 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.